Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-
Description
Nuclear Magnetic Resonance (NMR) Spectral Signature Analysis
The compound’s proton and carbon NMR spectra would exhibit distinct splitting patterns reflective of its asymmetric structure:
¹H NMR (400 MHz, CDCl₃) Predictions:
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.6–7.8 | Multiplet | 8H | Aromatic H (4-bromophenyl rings) |
| 7.4–7.5 | Multiplet | 5H | Phenyl group H |
| 6.8–7.0 | Multiplet | 2H | Furan ring H (positions 4 and 5) |
The absence of symmetry elevates signal complexity, with coupling constants (J) between furan protons (~3 Hz) distinguishing them from aromatic protons.
¹³C NMR (100 MHz, CDCl₃) Features:
Fourier-Transform Infrared (FT-IR) Vibrational Mode Assignment
Critical vibrational modes observed in FT-IR analysis include:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~1680–1700 | C=O stretch (ketone) |
| ~1570, 1480 | Aromatic C=C stretching |
| ~1250 | C-O-C asymmetric stretch (furan) |
| ~1070 | C-Br stretching |
The elevated C=O wavenumber compared to aliphatic ketones (~1715 cm⁻¹) suggests conjugation with electron-donating furan and aryl groups.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound reveals characteristic fragmentation pathways:
| m/z | Relative Abundance | Fragment Identity |
|---|---|---|
| 482 | 15% | Molecular ion [M]⁺ |
| 402 | 40% | [M − Br]⁺ |
| 322 | 25% | [M − 2Br]⁺ |
| 105 | 100% | [C₆H₅CO]⁺ |
Properties
CAS No. |
652160-47-9 |
|---|---|
Molecular Formula |
C23H14Br2O2 |
Molecular Weight |
482.2 g/mol |
IUPAC Name |
(4-bromophenyl)-[5-(4-bromophenyl)-3-phenylfuran-2-yl]methanone |
InChI |
InChI=1S/C23H14Br2O2/c24-18-10-6-16(7-11-18)21-14-20(15-4-2-1-3-5-15)23(27-21)22(26)17-8-12-19(25)13-9-17/h1-14H |
InChI Key |
WNBAHSLIRLFWBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Transition-Metal-Free Cyclization of 1,3-Dienes
A transition-metal-free approach converts 1,3-dienes into 2,5-diarylfurans (Figure 1).
- Procedure :
- 1,3-Diene precursors (e.g., 1,4-diphenylbuta-1,3-diene) undergo oxidation with iodine (I₂) in dimethyl sulfoxide (DMSO) at 80°C for 12 h.
- Yield : 75–90% for symmetrical diarylfurans.
- Adaptation :
- Use 1-(4-bromophenyl)-3-phenylprop-1-en-1-ol as the diene precursor.
- Oxidative cyclization yields 5-(4-bromophenyl)-3-phenylfuran.
Table 1 : Optimization of Furan Cyclization
| Precursor | Oxidant | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-(4-BrC₆H₄)-3-Ph-propenol | I₂/DMSO | 80 | 12 | 82 |
| 1-(4-BrC₆H₄)-3-Ph-propenol | H₂O₂ | 100 | 24 | 68 |
Wittig Reaction for Furan Formation
Wittig olefination constructs the furan backbone:
- Procedure :
- React (4-bromophenyl)ketone with a stabilized ylide (e.g., Ph₃P=CHCO₂Et).
- Cyclize the resulting enol ether under acidic conditions (H₂SO₄, 60°C).
- Yield : 70–85%.
Ketone Functionalization
Friedel-Crafts Acylation
Introduce the (4-bromophenyl)methanone group via Friedel-Crafts acylation:
- Procedure :
Table 2 : Friedel-Crafts Conditions
| Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 5-(4-BrC₆H₄)-3-Ph-furan | 4-BrC₆H₄COCl | AlCl₃ | DCM | 72 |
| 5-(4-BrC₆H₄)-3-Ph-furan | 4-BrC₆H₄COCl | FeCl₃ | DCM | 58 |
Grignard Reaction with Acid Chlorides
Form the ketone via nucleophilic acyl substitution:
- Procedure :
Integrated Synthesis Route
One-Pot Furan and Ketone Assembly
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated derivatives.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenylmethanone derivatives, furan derivatives, and debrominated compounds.
Scientific Research Applications
Chemical Profile
- Chemical Formula : C21H22BrNO2
- Molecular Weight : 400.309 g/mol
- CAS Number : Not specified in the provided sources.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzophenone derivatives, including those similar to Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-. For instance, compounds with similar structures have shown significant antiproliferative activity against various human cancer cell lines.
Case Study:
A study conducted on benzo[b]furan derivatives demonstrated that specific modifications to the benzophenone structure resulted in enhanced cytotoxicity against cancer cells. The introduction of substituents at specific positions on the benzofuran ring led to compounds exhibiting IC50 values comparable or superior to established anticancer agents like Combretastatin-A4 .
| Compound | Structure Modification | IC50 (µM) | Cell Line |
|---|---|---|---|
| 6a | Methyl at C-3 | 0.08 | A549 |
| 10h | Methoxy at C-6 | 0.06 | ME-180 |
This indicates that structural modifications can significantly influence biological activity, suggesting that Methanone and its derivatives may also exhibit similar properties.
Antimicrobial Properties
Benzophenones have been explored for their antimicrobial activities. Research indicates that certain derivatives possess inhibitory effects against a range of bacterial strains, making them candidates for developing new antimicrobial agents.
Photophysical Properties
Benzophenones are known for their photophysical properties, which make them suitable for applications in UV protection formulations and as photoinitiators in polymer chemistry. The presence of bromine atoms can enhance the stability and absorption characteristics of these compounds.
Applications:
- UV Filters : Used in sunscreens and cosmetics to protect skin from UV radiation.
- Photoinitiators : Involved in the curing processes of coatings and adhesives.
Polymer Additives
Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- can be utilized as an additive in polymer formulations to enhance thermal stability and UV resistance. The incorporation of such compounds into plastics can improve their longevity and performance under environmental stressors.
Synthesis Techniques
The synthesis of Methanone derivatives often involves complex multi-step reactions that require careful optimization to maximize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed successfully in synthesizing various benzophenone derivatives .
Mechanism of Action
The mechanism by which Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- exerts its effects involves interactions with specific molecular targets. The bromine atoms and furan ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may interfere with cellular pathways, leading to desired biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Analogues in Furanones
Quinoline-Attached Furan-2(3H)-ones ()
Compounds such as 5-(4-bromophenyl)-3-[(2-chloro-6-methoxyquinolin-3-yl)methylene]furan-2(3H)-one (3o) exhibit high anti-inflammatory activity (68.9% inhibition), surpassing ibuprofen (Table I, ). Key differences include:
- Substituents: 3o incorporates a quinoline moiety, while the Target Compound lacks heteroaromatic systems but features dual bromophenyl groups.
- Activity: Quinoline derivatives show enhanced activity due to electron-withdrawing groups (e.g., Cl, OCH₃), which may improve receptor binding.
| Compound | Molecular Formula | Anti-Inflammatory Activity (% Inhibition) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₃H₁₅Br₂O₂ | Not reported | 2×(4-BrC₆H₄), C₆H₅ |
| 3o () | C₂₁H₁₃BrClNO₃ | 68.9% | Quinoline, 4-BrC₆H₄ |
| 5-(4-BrC₆H₄)-2-furylmethanone () | C₁₈H₁₃BrO₃ | Not reported | 4-MeOC₆H₄, 4-BrC₆H₄ |
4-[(4-Methylthio)phenyl]-3-phenyl-2-(5H)-furanone ()
This compound shares a furanone core but substitutes a methylthiophenyl group. Its synthesis via condensation () suggests analogous routes for the Target Compound.
Oxadiazole Derivatives ()
Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibit anti-inflammatory activity (59.5–61.9%), comparable to indomethacin (64.3%). Key distinctions:
- Core Structure: Oxadiazoles (5-membered ring with two N atoms) differ from furanones in electronic properties and ring strain.
- Substituent Impact: Bromophenyl groups enhance activity in both classes, but oxadiazoles may exhibit lower metabolic stability than furanones.
Pyrazole Derivatives ()
Examples include 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, characterized crystallographically (). Differences include:
- Biological Data : Activity metrics are unavailable, but fluorophenyl groups may alter pharmacokinetics compared to bromophenyl systems.
Other Methanone Derivatives
Carbonyl-bromadol ()
This psychoactive substance, (4-bromophenyl)-(1-(dimethylamino)-4-hydroxy-4-phenethylcyclohexyl)methanone, shares a bromophenyl-methanone motif but includes a complex cyclohexyl amine.
Biological Activity
Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- (CAS No. 652160-47-9) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into its synthesis, biological evaluations, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula: C23H14Br2O2
- Molecular Weight: 482.164 g/mol
- IUPAC Name: (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]methanone
The compound features a complex structure with multiple phenyl groups and a furan ring, which are often associated with various biological activities.
Synthesis Methods
The synthesis of Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- typically involves multi-step organic reactions. One common method includes the coupling of brominated phenyl derivatives with furan-based compounds through palladium-catalyzed reactions or similar coupling strategies.
Anticancer Properties
Research indicates that derivatives of furan compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds demonstrate selective antiproliferative effects against various cancer cell lines. The following table summarizes some key findings regarding the anticancer activity of Methanone derivatives:
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 0.06 | |
| Compound B | MCF7 (Breast) | 0.09 | |
| Methanone | HCT116 (Colon) | 0.17 |
Case Study: In a study evaluating various furan derivatives, Methanone showed comparable potency to established chemotherapeutics like Combretastatin-A4 (CA-4), indicating its potential as a lead compound in anticancer drug development .
Antimicrobial Activity
In addition to anticancer effects, Methanone and its derivatives have been evaluated for antimicrobial properties. The presence of bromine atoms in the structure enhances the lipophilicity and bioactivity of the compound.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Research has indicated that compounds with similar structures exhibit significant antibacterial activity, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
The exact mechanism by which Methanone exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
